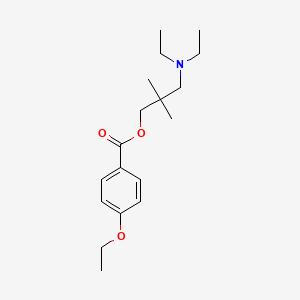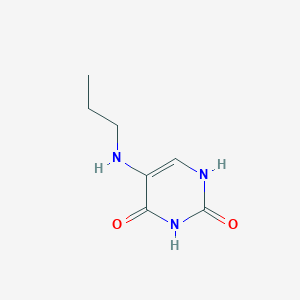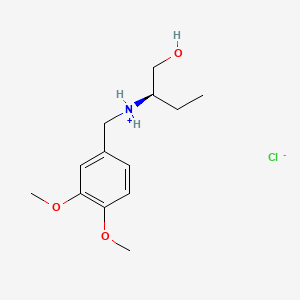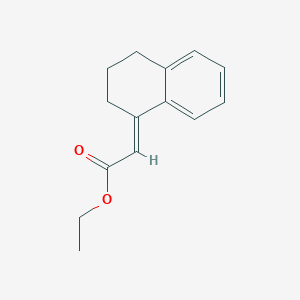
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester is an organic compound with the molecular formula C14H16O2. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with 1-tetralone (1,2,3,4-tetrahydronaphthalen-1-one).
Formation of Intermediate: The 1-tetralone undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate compound is then cyclized under acidic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-ylidine methanol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学研究应用
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent hydrocarbon without the ester functional group.
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetic acid: The corresponding acid derivative.
1,2,3,4-Tetrahydronaphthalen-1-ylidine methyl ester: A similar ester with a methyl group instead of an ethyl group.
Uniqueness
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethyl ester group can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C14H16O2 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC 名称 |
ethyl (2E)-2-(3,4-dihydro-2H-naphthalen-1-ylidene)acetate |
InChI |
InChI=1S/C14H16O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-4,6,9-10H,2,5,7-8H2,1H3/b12-10+ |
InChI 键 |
SORDZZGVEVKHSU-ZRDIBKRKSA-N |
手性 SMILES |
CCOC(=O)/C=C/1\CCCC2=CC=CC=C21 |
规范 SMILES |
CCOC(=O)C=C1CCCC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


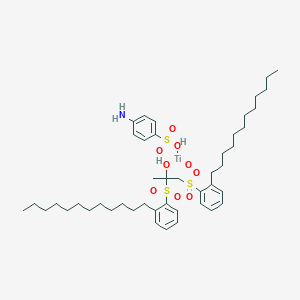
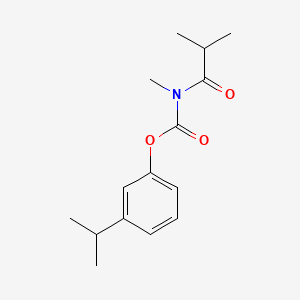
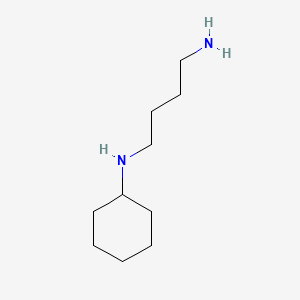


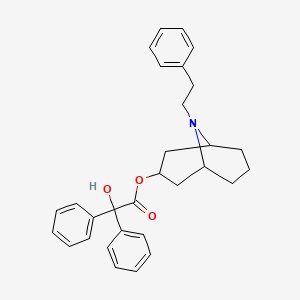
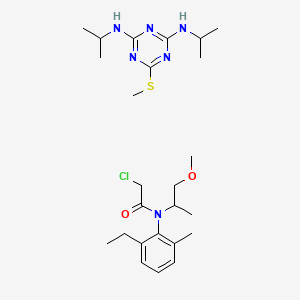


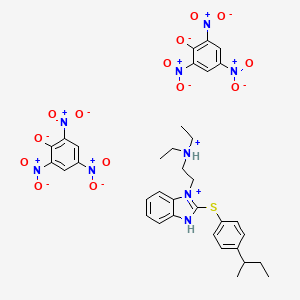
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
